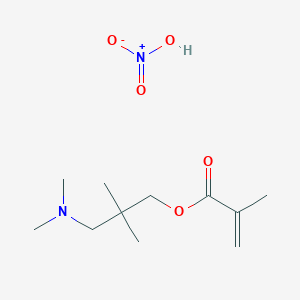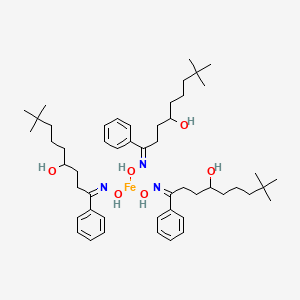
Tris(2-hydroxy-5-tert-nonylacetophenone oximato)iron
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris[2-hydroxy-5-tert-nonylacetophenone oximato]iron is a coordination compound with the molecular formula C51H78FeN3O6 and a molecular weight of 888.00. This compound is known for its unique structure, which includes three 2-hydroxy-5-tert-nonylacetophenone oxime ligands coordinated to an iron center. It is used in various scientific and industrial applications due to its interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tris[2-hydroxy-5-tert-nonylacetophenone oximato]iron typically involves the reaction of iron salts with 2-hydroxy-5-tert-nonylacetophenone oxime under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the coordination complex.
Industrial Production Methods
In industrial settings, the production of Tris[2-hydroxy-5-tert-nonylacetophenone oximato]iron may involve large-scale batch reactions using similar methods as described above. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Tris[2-hydroxy-5-tert-nonylacetophenone oximato]iron can undergo various chemical reactions, including:
Oxidation: The iron center can be oxidized, leading to changes in the oxidation state of the metal.
Reduction: The compound can be reduced under specific conditions, altering the coordination environment of the iron center.
Substitution: Ligand substitution reactions can occur, where the oxime ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of higher oxidation state iron complexes, while reduction could yield lower oxidation state species .
Aplicaciones Científicas De Investigación
Tris[2-hydroxy-5-tert-nonylacetophenone oximato]iron has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions due to its ability to facilitate electron transfer processes.
Biology: Investigated for its potential role in biological systems, particularly in studies related to iron metabolism and enzyme function.
Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent due to its ability to interact with biological molecules.
Industry: Utilized in the production of specialty chemicals and materials, where its unique properties can be leveraged for specific applications.
Mecanismo De Acción
The mechanism of action of Tris[2-hydroxy-5-tert-nonylacetophenone oximato]iron involves its ability to coordinate with various substrates and facilitate chemical transformations. The iron center plays a crucial role in these processes, acting as a site for electron transfer and catalysis. The molecular targets and pathways involved depend on the specific application, but generally include interactions with organic molecules and biological macromolecules .
Comparación Con Compuestos Similares
Similar Compounds
Tris(acetylacetonato)iron(III): Another iron coordination compound with similar catalytic properties.
Tris(2,4-pentanedionato)iron(III): Known for its use in organic synthesis and catalysis.
Tris(8-hydroxyquinolinato)iron(III): Used in various chemical and biological applications.
Uniqueness
Tris[2-hydroxy-5-tert-nonylacetophenone oximato]iron is unique due to its specific ligand structure, which imparts distinct chemical properties and reactivity. The presence of the tert-nonyl group provides steric hindrance, influencing the compound’s stability and reactivity compared to other similar iron complexes .
Propiedades
Número CAS |
93981-34-1 |
|---|---|
Fórmula molecular |
C51H81FeN3O6 |
Peso molecular |
888.0 g/mol |
Nombre IUPAC |
(1Z)-1-hydroxyimino-8,8-dimethyl-1-phenylnonan-4-ol;iron |
InChI |
InChI=1S/3C17H27NO2.Fe/c3*1-17(2,3)13-7-10-15(19)11-12-16(18-20)14-8-5-4-6-9-14;/h3*4-6,8-9,15,19-20H,7,10-13H2,1-3H3;/b3*18-16-; |
Clave InChI |
GAQKWOUVKDBWSI-JPFDUWFUSA-N |
SMILES isomérico |
CC(CCCC(O)CC/C(=N/O)/C1=CC=CC=C1)(C)C.CC(CCCC(O)CC/C(=N/O)/C1=CC=CC=C1)(C)C.CC(CCCC(O)CC/C(=N/O)/C1=CC=CC=C1)(C)C.[Fe] |
SMILES canónico |
CC(C)(C)CCCC(CCC(=NO)C1=CC=CC=C1)O.CC(C)(C)CCCC(CCC(=NO)C1=CC=CC=C1)O.CC(C)(C)CCCC(CCC(=NO)C1=CC=CC=C1)O.[Fe] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


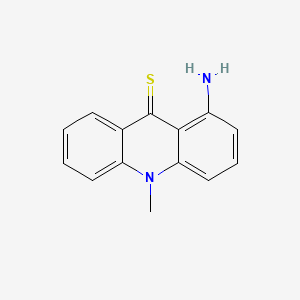

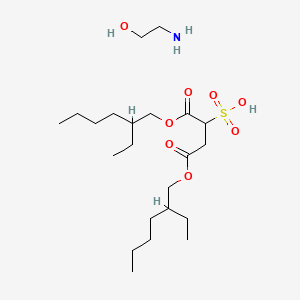

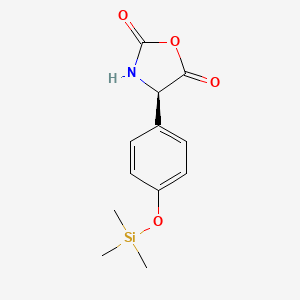


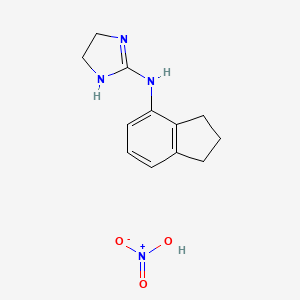
![4-[[2,5-Dimethyl-4-[(4-nitrophenyl)azo]phenyl]azo]-o-cresol](/img/structure/B15179751.png)
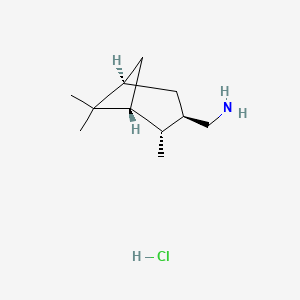
![[2-(1-Ethylpentyl)-1,3-dioxolan-4-yl]methyl laurate](/img/structure/B15179757.png)
